molecular formula C15H21NO3 B4934825 propyl 4-(pentanoylamino)benzoate

propyl 4-(pentanoylamino)benzoate

Cat. No.: B4934825
M. Wt: 263.33 g/mol
InChI Key: BWPIKYDOYUXDMS-UHFFFAOYSA-N
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Description

Propyl 4-(pentanoylamino)benzoate is an alkyl benzoate derivative with a pentanoylamino (valerylamino) substituent at the para position of the benzene ring. Its structure consists of:

  • A benzoic acid backbone esterified with a propyl group.
  • A pentanoylamino group (-NH-CO-C₄H₉) at the 4-position of the aromatic ring.

Properties

IUPAC Name

propyl 4-(pentanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-5-6-14(17)16-13-9-7-12(8-10-13)15(18)19-11-4-2/h7-10H,3-6,11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPIKYDOYUXDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(pentanoylamino)benzoate typically involves the esterification of 4-(pentanoylamino)benzoic acid with propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods involving lipases. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized enzymes on polymer supports can enhance the catalytic activity and allow for the reuse of the catalyst, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(pentanoylamino)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(pentanoylamino)benzoic acid and propanol.

    Reduction: The carbonyl group in the pentanoylamino moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Hydrolysis: 4-(pentanoylamino)benzoic acid and propanol.

    Reduction: The corresponding alcohol derivative of the pentanoylamino group.

    Substitution: Various substituted derivatives of the aromatic ring, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propyl 4-(pentanoylamino)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of propyl 4-(pentanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active 4-(pentanoylamino)benzoic acid, which can then interact with biological targets. The pentanoylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Benzoates with Amino/Amide Substituents

Ethyl 4-(Dimethylamino)Benzoate
  • Molecular Formula: C₁₁H₁₅NO₂
  • Key Properties: Exhibits high reactivity in resin cements due to its dimethylamino group, promoting a higher degree of conversion (DC) compared to methacrylate-based co-initiators . Enhanced physical properties (e.g., flexural strength) in resin systems, particularly with a 1:2 camphorquinone (CQ)/amine ratio . Less influenced by diphenyliodonium hexafluorophosphate (DPI) compared to methacrylate derivatives .
Propyl 4-[(3-Bromobenzoyl)Amino]Benzoate
  • Molecular Formula: C₁₇H₁₆BrNO₃
  • Key Properties :
    • Bromine substituent increases molecular weight (362.22 g/mol) and may alter electronic properties, affecting solubility and reactivity in synthetic applications .
Propyl 4-[(4-Butoxybenzoyl)Amino]Benzoate
  • Molecular Formula: C₂₁H₂₅NO₄

Herbicidal Propyl Benzoates

Pyribambenz-Propyl
  • Molecular Formula : C₂₃H₂₆N₂O₅
  • Key Properties :
    • A herbicide with a dimethoxypyrimidinyloxy substituent, contributing to its bioactivity .
    • High molecular weight (410.47 g/mol) due to the complex heterocyclic group, which enhances target specificity in weed control .

Structural and Functional Trends

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Application/Property
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 Dimethylamino Resin curing agent
Propyl 4-(pentanoylamino)benzoate C₁₅H₂₁NO₃ ~263.34 Pentanoylamino Research applications (inferred)
Propyl 4-[(3-bromobenzoyl)amino]benzoate C₁₇H₁₆BrNO₃ 362.22 3-Bromobenzoylamino Synthetic intermediate
Pyribambenz-propyl C₂₃H₂₆N₂O₅ 410.47 Dimethoxypyrimidinyloxy Herbicide

Research Findings and Mechanistic Insights

  • Reactivity in Resin Systems: Amino-substituted benzoates (e.g., ethyl 4-(dimethylamino)benzoate) outperform methacrylate derivatives in polymerization efficiency, with DPI further enhancing properties in methacrylate systems .
  • Hydrophobic Groups (e.g., butoxy in ): Improve lipid compatibility but may limit water-based applications.
  • Toxicology : Alkyl benzoates (methyl, ethyl, propyl) generally exhibit low acute toxicity, though profiles vary with alkyl chain length and substituents .

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